N-(2-Amino-2-oxoethyl)-3-oxobutyramide
Description
N-(2-Amino-2-oxoethyl)-3-oxobutyramide is an organic compound featuring a 3-oxobutyramide backbone substituted with a 2-amino-2-oxoethyl group. The 3-oxobutyramide moiety is critical for its reactivity, enabling applications in organic synthesis, dyes, and materials science. The amino-oxoethyl group may enhance solubility or facilitate hydrogen bonding, distinguishing it from related compounds .
Properties
CAS No. |
19206-95-2 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-oxobutanamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)2-6(11)8-3-5(7)10/h2-3H2,1H3,(H2,7,10)(H,8,11) |
InChI Key |
RNRMBJKSBHBTFK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)CC(=O)NCC(=O)N |
Other CAS No. |
19206-95-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)-3-oxobutyramide
- Structure : The amide nitrogen is substituted with a 2,4-dimethylphenyl group.
- CAS Number : Catalog # sc-228631 (priced at $300/250 g) .
- Applications: Used in organic synthesis and molecular dynamics studies. Serves as a precursor for novel synthetic strategies due to its steric and electronic properties.
- Key Difference : The aromatic dimethyl group enhances stability but reduces water solubility compared to aliphatic substituents.
Azo Dye Derivatives Containing 3-Oxobutyramide
- Example : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
- Structure : Complex azo-bridged compound with chloro and methoxy substituents.
- Applications :
- Key Difference: The azo linkage and aromatic chloro groups confer thermal stability and vivid coloration, unlike non-azo analogs.
N-(2-Ethylhexyl)-3-oxobutyramide
- CAS Number : 585-74-0 .
- Structure : Branched aliphatic (2-ethylhexyl) substituent.
- Applications : Likely used in polymer additives or surfactants due to its hydrophobic chain.
- Key Difference: The ethylhexyl group improves lipid solubility, making it suitable for non-polar matrices.
Structural and Functional Analysis
Table 1: Comparative Overview of 3-Oxobutyramide Derivatives
Research Findings and Market Insights
- Synthetic Utility : Aliphatic 3-oxobutyramides (e.g., ethylhexyl derivatives) are easier to synthesize via direct amidation, while aryl-substituted variants require coupling agents or catalysts .
- Market Trends: Azo-linked 3-oxobutyramides dominate the dye sector, with a projected compound annual growth rate (CAGR) of 3.8% (2020–2046) due to demand in emerging economies .
- Biomedical Potential: Amino-oxoethyl substituents (as in the target compound) are hypothesized to improve biocompatibility, warranting further study for drug delivery systems.
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